2-Tert-butyl-6-(diphenylphosphoryl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H23O2P |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-tert-butyl-6-diphenylphosphorylphenol |
InChI |
InChI=1S/C22H23O2P/c1-22(2,3)19-15-10-16-20(21(19)23)25(24,17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-16,23H,1-3H3 |
InChI Key |
BTXKELCFYDPEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tert Butyl 6 Diphenylphosphoryl Phenol and Structural Analogues
Strategies for the Introduction of the Diphenylphosphoryl Moiety onto Phenolic Scaffolds
The incorporation of a diphenylphosphoryl group onto a phenol (B47542) is a key step in the synthesis of the target compound. This can be achieved through direct phosphorylation methods or via a multi-step process involving precursor functionalization.
Direct phosphorylation involves the formation of a C-P bond between the phenolic ring and the phosphorus atom in a single key step. Several modern synthetic methods allow for this transformation.
One efficient approach involves the reaction of diphenylphosphine (B32561) oxide with o-quinone methides that are generated in situ from 2-tosylalkyl phenols under basic conditions. nih.gov This phospha-Michael addition is an attractive method for creating C-P bonds and has been shown to produce a variety of bifunctional phosphorus phenols in good yields. nih.gov Another strategy is the addition-rearrangement coupling (ARC) reaction, which provides direct, single-step access to (2-hydroxybenzyl)phosphine oxides from commercially available salicylaldehydes and secondary phosphines. mdpi.com
More recently, palladium-catalyzed cross-coupling reactions have been developed for the phosphorylation of phenols. A one-pot procedure mediated by sulfuryl fluoride (B91410) allows for the synthesis of phosphine (B1218219) oxides from phenols under mild conditions with a broad substrate scope and high functional group tolerance. rsc.org Metal-free approaches have also been described, utilizing a C-O bond cleavage and C-P bond formation process between phenol derivatives and secondary phosphines. nih.gov
Table 1: Direct Phosphorylation Methods for Phenolic Scaffolds
| Method | Key Reagents | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Phospha-Michael Addition | Diphenylphosphine oxide, 2-tosylalkyl phenols | Basic conditions (e.g., K₂CO₃), Toluene, 110 °C | Efficient, practical, easily scaled up | nih.gov |
| Addition-Rearrangement Coupling (ARC) | Salicylaldehydes, Secondary phosphines | Single step from commercial precursors | Provides direct access to (2-hydroxybenzyl)phosphine oxides | mdpi.com |
| Palladium-Catalyzed Phosphorylation | Phenols, P(O)H compounds, Sulfuryl fluoride | Pd catalyst, mild conditions | Broad substrate scope, high functionality tolerance, water insensitive | rsc.org |
| Metal-Free C-O Cleavage/C-P Formation | Phenol derivatives, Secondary phosphines (R₂PH) | Metal-free | General and efficient protocol | nih.gov |
An alternative to direct phosphorylation is a two-step process where the phenolic substrate is first functionalized, and the phosphine oxide is formed subsequently. A common strategy involves the synthesis of a phosphine, which is then oxidized to the corresponding phosphine oxide. The reduction of phosphine oxides to phosphines is a well-established transformation, and the reverse reaction—oxidation of a tertiary phosphine to a phosphine oxide—is typically a high-yielding and straightforward process, often using mild oxidizing agents like hydrogen peroxide. liv.ac.uk
This approach allows for the use of a wider range of synthetic routes for C-P bond formation that initially yield phosphines. For instance, halophosphines can react with organometallic reagents derived from a functionalized phenol to form the phosphine precursor. liv.ac.uk This indirect method provides flexibility, particularly when direct phosphorylation methods are incompatible with other functional groups on the substrate.
Selective Alkylation Strategies for the 2-Tert-butyl Group
Achieving selective ortho-alkylation of a phenol with a bulky group like tert-butyl is a classic challenge in organic synthesis due to the electronic activation of both the ortho and para positions by the hydroxyl group.
The most common industrial method for producing ortho-tert-butylated phenols is the Friedel-Crafts alkylation of phenol with isobutene. cnchemshop.comwikipedia.org This reaction can also be performed using tert-butyl alcohol or methyl tert-butyl ether (MTBE) as the alkylating agent, which are easier to handle than gaseous isobutene. vinatiorganics.comwikipedia.org The reaction is catalyzed by a strong acid. While many acid catalysts promote substitution at the sterically less hindered para position, specific catalysts have been developed to favor ortho-substitution. wikipedia.orggoogle.com
The key to selective ortho-alkylation is the use of a catalyst that can coordinate with the phenolic hydroxyl group, thereby directing the incoming electrophile to the adjacent positions. Aluminum phenoxide, often generated in situ by reacting phenol with aluminum, is a widely used catalyst for this purpose. wikipedia.orggoogle.com This catalyst forms a bulky complex with the phenol, sterically hindering the para position and electronically favoring alkylation at the ortho sites. wikipedia.orgonepetro.org
The regiochemical outcome of phenol alkylation is highly dependent on the catalyst and reaction conditions. The choice of catalyst is paramount in directing the tert-butyl group to the desired ortho position.
Aluminum-based catalysts, particularly aluminum phenoxide, are highly effective for selective ortho-alkylation. wikipedia.orgonepetro.org The mechanism involves the formation of an aluminum-phenol complex that directs the isobutene to the ortho position. Other catalysts, such as certain zeolites and sulfonic acid resins, have also been investigated. vinatiorganics.comresearchgate.net For example, studies using zeolite HY have shown that reaction temperature and reactant molar ratios significantly affect the product distribution between o-tert-butylphenol, p-tert-butylphenol, and 2,4-di-tert-butylphenol. researchgate.net Lower reactant molar ratios and specific temperature ranges (398 to 438 K) were found to be beneficial for the formation of the ortho and para mono-alkylated products. researchgate.net In contrast, conventional Brønsted acids tend to favor the formation of the thermodynamically more stable para-substituted product. wikipedia.org
Table 2: Catalyst Systems for Regioselective Alkylation of Phenol
| Catalyst | Alkylating Agent | Primary Product(s) | Key Feature | Reference |
|---|---|---|---|---|
| Aluminum Phenoxide | Isobutene | 2-tert-butylphenol, 2,6-di-tert-butylphenol (B90309) | Directs alkylation to the ortho position via complexation | wikipedia.orgonepetro.org |
| Sulfuric Acid | Isobutene | 2-tert-butylphenol, 2,6-di-tert-butylphenol | Requires incremental addition to maintain ortho-selectivity | google.com |
| Zeolite HY | tert-butyl alcohol | p-TBP, o-TBP, 2,4-DTBP | Selectivity is sensitive to temperature and reactant ratios | researchgate.net |
| Sulfonated Polystyrene Resin | Isobutene | Mixture including o-TBP | Solid acid catalyst | vinatiorganics.comvinatiorganics.com |
| Aluminum Thiophenoxide | Isobutene | 6-t-butyl-o-cresol (from o-cresol) | High selectivity for the available ortho position | google.com |
Optimization of Reaction Conditions for Scalable Synthesis
For the synthesis of 2-tert-butyl-6-(diphenylphosphoryl)phenol to be practical on a larger scale, each step must be optimized for efficiency, safety, and cost-effectiveness. The industrial production of the key intermediate, 2,6-di-tert-butylphenol, provides insights into scalable alkylation processes. These processes are typically run at elevated temperatures (100-120 °C) and pressures (up to 25 bars) to manage the gaseous isobutene and achieve reasonable reaction rates. google.comgoogle.com The use of aluminum phenolate (B1203915) catalysts is common in these large-scale operations. google.com
Solvent Effects and Temperature Control in Complex Ligand Synthesis
The choice of solvent and precise temperature control are paramount in the synthesis of complex ligands like this compound, as these parameters significantly influence reaction kinetics, catalyst stability, and product selectivity. The synthesis of structurally similar aryl phosphine oxides often employs high-boiling point, non-polar aprotic solvents to facilitate the necessary reaction temperatures and to ensure the solubility of the reactants and catalyst complexes.
Temperature Optimization: Temperature control is critical for both reaction efficiency and selectivity. Palladium-catalyzed C-P coupling reactions are often conducted at elevated temperatures, typically around 110-120 °C, to ensure a reasonable reaction rate. Current time information in Denbighshire, GB. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. For instance, in the palladium-catalyzed α-arylation of benzylic phosphine oxides, increasing the temperature from 80 °C to 110 °C was found to be crucial for driving the reaction to completion. nih.gov Conversely, some methodologies are being developed to enable these transformations at room temperature, which can improve the functional group tolerance and simplify the experimental setup. organic-chemistry.org
The following table summarizes the impact of different solvents and temperatures on the synthesis of analogous aryl phosphine oxides, providing insights into the conditions that would be relevant for the synthesis of this compound.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiCl₂(dppp) | Phenyl Pivalate, Diphenylphosphine Oxide | Toluene | 120 | 85 | organic-chemistry.org |
| Pd(OAc)₂/Xantphos | Benzyl Diphenylphosphine Oxide, Aryl Bromide | CPME | 110 | 90 | nih.gov |
| Pd(PPh₃)₄ | Aryl Halide, tert-Butylphenylphosphine Oxide | Toluene | 110 | >78 | Current time information in Denbighshire, GB. |
| Pd(OAc)₂/dppf | Aryl Iodide, Silver Phosphonate | Dioxane | 25 | High | organic-chemistry.org |
Catalyst Systems for Efficient Bond Formation in Ligand Synthesis
The formation of the C-P bond in this compound and its analogues is most effectively achieved through palladium- or nickel-catalyzed cross-coupling reactions. These methods offer high efficiency and a broad substrate scope.
Palladium-Catalyzed Systems: Palladium catalysts are widely employed for the synthesis of aryl phosphine oxides. The catalytic cycle typically involves the oxidative addition of an aryl halide or triflate to a Pd(0) species, followed by transmetalation with a phosphine oxide and subsequent reductive elimination to yield the final product. researchgate.net Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and dppp (B1165662) (1,3-bis(diphenylphosphino)propane) often being employed to promote the catalytic cycle. organic-chemistry.org The base also plays a critical role, with inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) being frequently used. Current time information in Denbighshire, GB.organic-chemistry.org
Nickel-Catalyzed Systems: Nickel-based catalyst systems have emerged as a cost-effective and efficient alternative for C-P bond formation. nih.gov Nickel catalysts can facilitate the cross-coupling of phenol derivatives, such as phenyl pivalates, with hydrogen phosphoryl compounds like diphenylphosphine oxide. organic-chemistry.orgnih.gov A common catalytic system involves a nickel(II) salt, such as NiCl₂, in combination with a suitable ligand. The reaction mechanism is believed to proceed through an oxidative addition, ligand exchange, and reductive elimination pathway, similar to palladium-catalyzed reactions. organic-chemistry.org The use of nickel catalysts is particularly advantageous for the coupling of less reactive aryl electrophiles. nih.gov
The table below provides an overview of various catalyst systems used in the synthesis of structurally related aryl phosphine oxides.
| Catalyst | Ligand | Base | Reactants | Product Type | Reference |
| Pd₂(dba)₃ | dppf or dppp | Cs₂CO₃ | Aryl Bromide, Acylphosphine | Trivalent Phosphine | organic-chemistry.org |
| NiCl₂ | dppp | Cs₂CO₃ | Phenyl Pivalate, Diphenylphosphine Oxide | Aryl Phosphine Oxide | organic-chemistry.org |
| Pd(PPh₃)₄ | - | K₂CO₃ | Aryl Halide, tert-Butylphenylphosphine Oxide | Tertiary Phosphine Oxide | Current time information in Denbighshire, GB. |
| Pd(OAc)₂ | Xantphos | NaOtBu | Benzyl Diphenylphosphine Oxide, Aryl Bromide | Diarylmethyl Phosphine Oxide | nih.gov |
Advanced Purification and Isolation Techniques for High-Purity Ligands
The purification and isolation of this compound and its analogues are critical steps to ensure the high purity required for their application as ligands in catalysis. The bulky and often crystalline nature of these compounds, coupled with the presence of polar functional groups, necessitates the use of advanced purification techniques.
Chromatography: Column chromatography is a fundamental technique for the purification of phosphine-phenol ligands. Silica (B1680970) gel is commonly used as the stationary phase, with a gradient of non-polar and polar solvents as the mobile phase. The choice of eluent is crucial for achieving good separation of the desired product from starting materials, byproducts, and catalyst residues. For instance, a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) is often effective for the purification of bifunctional phosphorus phenols.
Recrystallization: Recrystallization is a powerful technique for obtaining highly pure crystalline solids. The selection of an appropriate solvent or solvent system is key to successful recrystallization. A good solvent will dissolve the compound at an elevated temperature but will result in low solubility at room temperature or below, allowing for the formation of well-defined crystals upon cooling. For bulky phosphine oxides, solvent systems such as ethanol/water or dichloromethane/hexane are often employed. The process of slow cooling is essential to promote the growth of large, pure crystals, while rapid cooling can lead to the precipitation of amorphous solids with trapped impurities.
The following table outlines common purification techniques and solvent systems used for phosphine oxide compounds, which are applicable to the target ligand.
| Compound Type | Purification Method | Solvent System | Comments |
| Bifunctional Phosphorus Phenols | Column Chromatography | Dichloromethane/Ethyl Acetate | Effective for separating polar compounds. |
| Tertiary Phosphine Oxides | Recrystallization | Ethanol/Water | Good for inducing crystallization of moderately polar compounds. |
| Tertiary Phosphine Oxides | Recrystallization | Dichloromethane/Hexane | A common solvent/anti-solvent system for recrystallization. |
| Diarylmethyl Phosphine Oxides | Column Chromatography followed by Recrystallization | SiO₂, CH₂Cl₂/hexanes; then Ethanol | A two-step process for achieving high purity. organic-chemistry.org |
Coordination Chemistry of 2 Tert Butyl 6 Diphenylphosphoryl Phenol with Transition Metals
Elucidation of Binding Modes and Chelation Behavior
The coordination of 2-Tert-butyl-6-(diphenylphosphoryl)phenol to transition metal centers is characterized by a rich interplay of electronic and steric factors, leading to distinct binding modes and chelation behavior.
P,O-Bidentate Coordination to Metal Centers
The primary and most studied binding mode of this compound is as a P,O-bidentate ligand. In this arrangement, the ligand forms a stable chelate ring by coordinating to the metal center through both the phosphorus atom of the diphenylphosphoryl group and the oxygen atom of the phenolic hydroxyl group. This chelation is a key feature of its coordination chemistry, imparting significant stability to the resulting metal complexes. The formation of such chelates has been observed in complexes with a variety of transition metals.
Role of the Phenolic Hydroxyl Group in Metal-Ligand Interactions
The phenolic hydroxyl group is a pivotal player in the metal-ligand interactions of this compound. A key aspect of its role is its propensity for deprotonation upon coordination to a metal center. This deprotonation results in the formation of a phenolate (B1203915) anion, which is a stronger donor and forms a more stable bond with the metal. The acidity of the phenolic proton is enhanced upon coordination of the phosphoryl group to the metal, facilitating this deprotonation process.
Furthermore, the phenolic oxygen can exhibit hemilability. This means that the metal-oxygen bond can be reversibly broken and reformed. This dynamic behavior can be crucial in catalytic applications, where the temporary dissociation of the phenolate arm can open up a coordination site for substrate binding. The interplay between the strong P-metal bond and the potentially labile O-metal bond is a key feature that can be tuned to modulate the reactivity of the metal center.
Synthesis and Structural Characterization of Metal-2-Tert-butyl-6-(diphenylphosphoryl)phenol Complexes
The synthesis of transition metal complexes of this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of reaction conditions, such as temperature and stoichiometry, can influence the nature of the final product.
Formation of Group 9, 10, and 11 Metal Complexes (e.g., Pd, Pt, Au, Cu)
Complexes of this compound and analogous ligands with metals from Groups 9, 10, and 11 have been successfully synthesized and characterized.
Palladium(II) and Platinum(II) Complexes : The reactions of this compound with palladium(II) and platinum(II) precursors, such as [PdCl2(cod)] or [PtCl2(cod)], readily yield square planar complexes. researchgate.net In these complexes, the ligand typically acts as a monoanionic P,O-bidentate ligand after deprotonation of the phenolic hydroxyl group. The resulting complexes are often air and moisture stable.
Gold Complexes : The coordination chemistry of this ligand with gold is also of interest. While specific examples with this compound are less common in the literature, related phosphine-phenol ligands have been shown to form stable complexes with gold(I) and gold(III). The coordination geometry around gold can vary from linear for Au(I) to square planar for Au(III).
Copper Complexes : Copper complexes of sterically hindered phenol-based ligands have been investigated, often in the context of modeling biological systems or for their catalytic activity. researchgate.net The reaction of this compound with copper(II) salts can lead to the formation of square planar or distorted tetrahedral complexes, depending on the other ligands present in the coordination sphere.
X-ray Crystallographic Analysis of Coordination Environments and Bond Lengths
X-ray crystallography is an indispensable tool for the unambiguous determination of the solid-state structures of these metal complexes. It provides precise information about the coordination environment around the metal center, including bond lengths and angles.
While a crystal structure for a complex of this compound itself with the specified metals was not found in the surveyed literature, data from closely related structures provide valuable insights into the expected coordination parameters. For instance, the crystal structure of a palladium(II) complex with a similar P,O-chelating ligand, cis-[PdCl2{Z-PPh2CH2C(But)=NNHPh}2], reveals a distorted square-planar geometry around the palladium center. researchgate.net
The following interactive table presents typical bond lengths observed in palladium and platinum complexes with analogous phosphine (B1218219) and phenolate-containing ligands, which can be considered representative for complexes of this compound.
| Metal | Donor Atom 1 | Donor Atom 2 | M-Donor 1 Bond Length (Å) | M-Donor 2 Bond Length (Å) | Reference Complex Type |
| Pd | P | O | 2.20 - 2.30 | 2.00 - 2.10 | P,O-chelated Pd(II) |
| Pt | P | O | 2.20 - 2.30 | 2.00 - 2.10 | P,O-chelated Pt(II) |
| Pd | P | Cl | 2.25 - 2.35 | 2.30 - 2.40 | Phosphine-Pd(II)-Chloride |
| Pt | P | Cl | 2.25 - 2.35 | 2.30 - 2.40 | Phosphine-Pt(II)-Chloride |
Data are generalized from typical ranges found in the literature for analogous complexes.
In these structures, the M-P bond lengths are consistent with typical values for phosphine complexes of Pd(II) and Pt(II). The M-O bond lengths are indicative of a strong interaction between the metal and the phenolate oxygen. The bite angle of the P,O-chelate ring is an important parameter that influences the stability and reactivity of the complex.
Spectroscopic Probing of Ligand-Metal Adducts (e.g., NMR, IR)
The formation of coordination complexes between this compound and transition metals can be effectively monitored and characterized using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide valuable insights into the ligand's binding mode and the electronic environment of the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
³¹P NMR: The phosphorus-31 nucleus is an excellent probe for studying the coordination of the diphenylphosphoryl group. Upon coordination of the phosphoryl oxygen to a metal center, a significant downfield shift in the ³¹P NMR resonance is typically observed. This deshielding effect arises from the donation of electron density from the phosphorus atom to the metal, leading to a change in the electronic environment around the phosphorus nucleus. The magnitude of this coordination-induced shift can provide information about the strength of the metal-ligand bond.
¹H NMR: Proton NMR spectroscopy is useful for observing changes in the chemical environment of the ligand's protons upon complexation. The resonance of the phenolic hydroxyl proton is particularly sensitive to coordination. If the phenolic oxygen is involved in binding to the metal, this proton signal may broaden or shift significantly. Furthermore, changes in the chemical shifts of the aromatic protons on the phenyl rings of the diphenylphosphoryl group and the tert-butylphenol backbone can also indicate coordination.
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the coordination of the phosphoryl and hydroxyl groups by monitoring the vibrational frequencies of their respective functional groups.
ν(P=O) Stretching Frequency: The P=O stretching vibration in the free ligand typically appears in a specific region of the IR spectrum. Upon coordination of the phosphoryl oxygen to a metal ion, this band is expected to shift to a lower frequency (redshift). This shift is a direct consequence of the weakening of the P=O double bond due to the donation of electron density to the metal center. The extent of this redshift can be correlated with the strength of the metal-oxygen interaction.
ν(O-H) Stretching Frequency: The O-H stretching frequency of the phenolic hydroxyl group is also a key diagnostic tool. If the phenolic oxygen coordinates to the metal, the O-H bond is polarized, which can lead to a broadening and a shift in its stretching frequency. In some cases, deprotonation of the phenol (B47542) upon coordination will result in the complete disappearance of the O-H stretching band.
Table 1: Expected Spectroscopic Shifts upon Coordination of this compound to a Transition Metal.
| Spectroscopic Technique | Observed Nucleus/Bond | Expected Change upon Coordination | Rationale |
| ³¹P NMR | Phosphorus-31 | Downfield shift | Deshielding of the phosphorus nucleus due to electron donation from the phosphoryl group to the metal center. |
| ¹H NMR | Phenolic -OH proton | Broadening and/or downfield shift | Polarization of the O-H bond upon coordination of the phenolic oxygen. |
| IR Spectroscopy | ν(P=O) stretch | Shift to lower frequency (redshift) | Weakening of the P=O bond upon coordination of the phosphoryl oxygen. |
| IR Spectroscopy | ν(O-H) stretch | Broadening and/or shift | Polarization of the O-H bond upon coordination of the phenolic oxygen. Disappearance upon deprotonation. |
Stability and Ligand Exchange Dynamics in Solution
The stability of metal complexes formed with this compound and the dynamics of ligand exchange are crucial for understanding their reactivity and potential applications. These properties are influenced by several factors, including the nature of the metal ion, its oxidation state, and the solvent environment.
Influence of Metal Oxidation State on Complex Stability
The oxidation state of the transition metal plays a pivotal role in determining the stability of the resulting complex. Generally, a higher positive charge on the metal ion leads to stronger electrostatic interactions with the electron-donating oxygen atoms of the ligand, resulting in a more stable complex.
Higher Oxidation States: Transition metals in higher oxidation states (e.g., +3, +4) are more electrophilic and will form stronger bonds with the hard oxygen donors of the phenolic and phosphoryl groups. This increased stability is due to the greater electrostatic attraction between the highly charged metal cation and the lone pairs of electrons on the oxygen atoms.
Lower Oxidation States: Metals in lower oxidation states (e.g., 0, +1) are more electron-rich and may engage in back-bonding interactions with suitable ligands. While the phosphoryl group can act as a π-acceptor, this effect is generally weaker than in phosphine ligands. Consequently, the stability of complexes with metals in low oxidation states will be more dependent on the σ-donating ability of the ligand. The stability of such complexes might be lower compared to those with metals in higher oxidation states.
The interplay between the hard-soft acid-base (HSAB) principle is also relevant. Harder metal ions in higher oxidation states will preferentially bind to the hard oxygen donors of the ligand, leading to more stable complexes.
Kinetic and Thermodynamic Aspects of Ligand Association/Dissociation
The process of a ligand binding to and detaching from a metal center can be described by its kinetic and thermodynamic parameters.
Thermodynamic Stability: The thermodynamic stability of a complex is quantified by its formation constant (K_f) or, conversely, its dissociation constant (K_d). A large K_f value indicates that the formation of the complex is highly favorable and that the complex is stable in solution. The stability of complexes with this compound will depend on factors such as the chelate effect if the ligand binds in a bidentate fashion, and the electronic and steric properties of the metal ion.
Kinetic Lability/Inertness: The kinetics of ligand exchange refer to the rate at which a ligand can be replaced by another molecule, such as a solvent molecule. Complexes can be classified as either labile (undergoing rapid ligand exchange) or inert (undergoing slow ligand exchange). The lability of a complex is influenced by the metal ion's d-electron configuration, its size, and the geometry of the complex. For instance, complexes of d⁸ metals like Ni(II) in a square planar geometry are often kinetically inert, while octahedral complexes of high-spin d⁵ Mn(II) are typically labile.
The bulky tert-butyl group in this compound can also exert a significant steric influence on the ligand exchange dynamics. This steric hindrance can slow down the rate of both association and dissociation of the ligand, thereby affecting the kinetic stability of the complex.
Table 2: Factors Influencing the Stability and Dynamics of Metal Complexes with this compound.
| Factor | Influence on Complex Stability | Influence on Ligand Exchange Dynamics |
| Metal Oxidation State | Higher oxidation states generally lead to increased thermodynamic stability due to stronger electrostatic interactions. | Higher oxidation states can lead to slower ligand exchange (greater kinetic inertness) due to stronger metal-ligand bonds. |
| Metal Ion Size | Smaller ionic radii can lead to stronger metal-ligand bonds and greater stability, but can also increase steric repulsion. | Smaller metal ions often exhibit slower ligand exchange rates. |
| Ligand Chelation | Bidentate coordination (chelation) leads to a significant increase in thermodynamic stability (the chelate effect). | Chelation generally results in slower ligand dissociation, leading to greater kinetic inertness. |
| Steric Hindrance | The bulky tert-butyl group may destabilize complexes with smaller metal ions or in crowded coordination spheres. | Steric bulk can hinder the approach of incoming ligands, slowing down associative ligand exchange pathways. |
| Solvent | Coordinating solvents can compete with the ligand for binding sites on the metal, affecting the overall stability. | The mechanism and rate of ligand exchange can be highly dependent on the solvent's coordinating ability and polarity. |
This table provides a general overview based on established principles of coordination chemistry, as specific kinetic and thermodynamic data for complexes of this compound were not found in the provided search results.
Catalytic Applications of 2 Tert Butyl 6 Diphenylphosphoryl Phenol Metal Complexes
Cross-Coupling Reactions
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions often depends on the choice of the metal catalyst and, crucially, the ancillary ligand. While bulky, electron-rich phosphine (B1218219) ligands are known to be effective in these transformations, specific studies detailing the performance of 2-Tert-butyl-6-(diphenylphosphoryl)phenol were not identified.
Palladium-Catalyzed C-C Bond Formations (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille Coupling)
Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings are cornerstones of modern synthetic chemistry. nobelprize.orgsigmaaldrich.com The performance of these reactions is highly dependent on the nature of the phosphine ligand used. fishersci.canih.gov Ligands like dialkylbiaryl phosphines have demonstrated wide applicability in Suzuki-Miyaura couplings, enabling the use of challenging substrates like aryl chlorides and tosylates. nih.gov However, no specific data, such as reaction yields or substrate scope, for palladium complexes of this compound in these C-C bond-forming reactions were found in the searched literature.
Nickel-Catalyzed Cross-Couplings, including C-O Selective Reactions
Nickel catalysis offers a cost-effective alternative to palladium for many cross-coupling reactions and exhibits unique reactivity, particularly in the activation of C-O bonds in phenols and their derivatives. nih.govresearchgate.netmdpi.com Studies have shown the effectiveness of nickel catalysts with various phosphine ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), for the Suzuki-Miyaura coupling of phenols that are activated in situ. nih.govresearchgate.net Other research has focused on the development of nickel-catalyzed methods for the phosphorylation of phenol (B47542) derivatives, forming aryl phosphine oxides. organic-chemistry.org Despite the relevance of phenol-based substrates, specific examples and performance data for this compound acting as a ligand in nickel-catalyzed cross-coupling reactions were not located.
Asymmetric Catalysis Mediated by Chiral Analogues of this compound
Asymmetric catalysis is critical for the synthesis of enantiomerically pure compounds. This is often achieved using metal complexes coordinated to chiral ligands. Chiral phosphines are a highly successful class of ligands for a multitude of asymmetric transformations. nih.govresearchgate.net
Enantioselective Hydrogenation Reactions
Asymmetric hydrogenation is a powerful method for producing chiral molecules. nih.gov The success of this reaction is heavily reliant on the design of chiral phosphine ligands, with P-chiral researchgate.net and atropisomeric biaryl diphosphines like BINAP derivatives being prominent examples. rsc.orgnih.gov These ligands have been successfully applied in rhodium-, ruthenium-, and iridium-catalyzed hydrogenations of various prochiral substrates. While the field is extensive, no research findings detailing the synthesis or application of chiral analogues of this compound in enantioselective hydrogenation were identified.
Asymmetric C-C and C-Heteroatom Coupling
The development of chiral ligands has also enabled enantioselective variants of cross-coupling reactions, allowing for the asymmetric synthesis of axially chiral biaryls and molecules with stereogenic centers. nih.gov Chiral phosphine ligands, including phosphoramidites and sulfinamide phosphines, have been developed for palladium-catalyzed asymmetric allylic alkylation and other coupling processes. nih.govorganic-chemistry.org These ligands play a crucial role in controlling the enantioselectivity of the C-C or C-heteroatom bond-forming step. nih.gov A review of the literature did not yield specific studies on the use of chiral analogues of this compound as ligands in these asymmetric coupling reactions.
Other Catalytic Transformations
Detailed research findings and performance data for metal complexes of this compound in the following catalytic transformations are not extensively documented in the current body of scientific literature. The sections below reflect the general principles and approaches for related classes of compounds, which could serve as a basis for future investigations into this specific ligand.
C-H Activation and Functionalization
Hydroformylation
Hydroformylation, or oxo synthesis, is a major industrial process for the production of aldehydes from alkenes. mdpi.comresearchgate.net The reaction is typically catalyzed by transition metal complexes, with rhodium being particularly effective, and the choice of ligand is crucial for controlling activity and selectivity (e.g., linear vs. branched aldehydes). researchgate.net Phosphine ligands are widely employed due to their ability to fine-tune the electronic and steric properties of the catalyst. Given the presence of a diphenylphosphoryl moiety, this compound could serve as a ligand in rhodium-catalyzed hydroformylation. The electronic nature of the phosphoryl group and the steric bulk of the tert-butyl group would be expected to impact the performance of the catalyst. Nevertheless, specific data, such as turnover frequencies (TOFs) and regioselectivity ratios for hydroformylation reactions catalyzed by metal complexes of this particular ligand, have not been reported in the reviewed literature.
Olefin Metathesis
Olefin metathesis has become an indispensable tool in organic and polymer chemistry, with ruthenium-based catalysts being among the most widely used. researcher.lifenih.gov The design of ligands for these catalysts is critical for their stability, activity, and selectivity. Phenol-containing ligands have been explored, often with the goal of immobilizing the catalyst on a solid support through the phenolic hydroxyl group. While the this compound ligand possesses a phenolic group that could be used for such purposes, there is a lack of specific research articles describing the synthesis, characterization, and catalytic activity of its corresponding ruthenium complexes in olefin metathesis reactions.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanism of a catalytic reaction is fundamental for the rational design of improved catalysts. For catalysts based on this compound, mechanistic studies would be essential to elucidate the roles of the different components of the ligand.
Identification of Active Species and Intermediates
In any catalytic cycle, identifying the active catalytic species and key intermediates is a primary objective. ruhr-uni-bochum.de For a hypothetical catalytic reaction involving a metal complex of this compound, techniques such as spectroscopy (NMR, IR, etc.) and computational modeling would be employed to characterize the species present under reaction conditions. This would involve determining how the ligand coordinates to the metal center and whether it undergoes any transformations during the catalytic cycle. At present, such detailed mechanistic studies for this specific ligand are not available in the literature.
Role of the Phenolic Proton in Catalytic Pathways (e.g., metal-ligand cooperation)
The presence of a phenolic proton in the this compound ligand introduces the possibility of metal-ligand cooperation (MLC). nih.gov In MLC, the ligand is not a passive spectator but actively participates in bond activation steps. The phenolic proton could be involved in proton-coupled electron transfer (PCET) processes or act as a proton shuttle, potentially lowering the activation energy of key steps in the catalytic cycle. While the concept of MLC is well-established for other phenol-containing ligands, specific investigations into the role of the phenolic proton in catalytic pathways involving this compound complexes have not been documented.
Oxidative Addition and Reductive Elimination Steps
A comprehensive review of available scientific literature does not yield specific research data or detailed mechanistic studies on the oxidative addition and reductive elimination steps for metal complexes specifically involving the ligand This compound . While this phosphine-phenol type ligand is designed to coordinate with metal centers and participate in catalytic cycles, detailed investigations into the kinetics and mechanisms of these fundamental steps for its complexes are not readily found in published research.
In general, for related phosphine-ligated metal complexes, particularly those of palladium and nickel, oxidative addition and reductive elimination are crucial steps in a wide array of cross-coupling reactions. Oxidative addition involves the insertion of the metal center into a substrate bond, leading to an increase in the metal's oxidation state. Conversely, reductive elimination is the bond-forming step where two ligands on the metal center are coupled and expelled as the product, reducing the metal's oxidation state.
The rates and mechanisms of these processes are highly dependent on several factors, including:
The nature of the metal center: Different metals exhibit varying propensities for undergoing changes in oxidation state.
The electronic and steric properties of the ligands: The electron-donating or -withdrawing nature and the bulkiness of the ligands, such as the diphenylphosphoryl and tert-butyl groups on the phenol backbone, significantly influence the reactivity of the metal center.
The substrates involved in the reaction: The strength of the bond to be broken in oxidative addition and the nature of the groups to be coupled in reductive elimination are critical.
Reaction conditions: Temperature, solvent, and the presence of additives can all affect the kinetics of these steps.
Without specific experimental data for this compound-metal complexes, any detailed discussion on the oxidative addition and reductive elimination steps would be speculative and not based on direct research findings. Further experimental and computational studies are required to elucidate the specific roles and mechanisms of this ligand in these fundamental catalytic processes.
Due to the lack of specific research data, no data tables can be generated for this section.
Theoretical and Computational Chemistry Studies on 2 Tert Butyl 6 Diphenylphosphoryl Phenol
Electronic Structure Analysis and Bonding Characteristics
The electronic nature of 2-Tert-butyl-6-(diphenylphosphoryl)phenol is defined by the interplay of its constituent functional groups. The phenol (B47542) moiety, substituted with a bulky tert-butyl group, acts as an electron-donating system. The hydroxyl (-OH) group can be deprotonated to form a phenoxide, a potent anionic sigma-donating ligand for metal centers.
Conversely, the diphenylphosphoryl group [-P(O)(Ph)₂] is strongly electron-withdrawing. The phosphorus-oxygen (P=O) double bond is highly polarized, with significant electron density on the oxygen atom, making it a potential Lewis basic site for coordination. The phosphorus atom itself is connected to the phenol ring and two phenyl rings. Back-donation from a metal's d-orbitals can occur into the σ* orbitals of the P-C bonds. libretexts.org
A defining feature of the ligand's ground-state structure is the high propensity for a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the phosphoryl oxygen atom. This interaction significantly influences the ligand's conformational preferences and the electronic properties of both the hydroxyl and phosphoryl groups. Computational analysis of related substituted phenols shows that such intramolecular interactions dictate the geometry and can affect properties like bond lengths and angles. researchgate.net For instance, the phenolic C-O bond length is often shorter due to conjugation with the aromatic ring. researchgate.net
Density Functional Theory (DFT) Calculations for Ligand Properties
Density Functional Theory (DFT) has become a standard method for accurately predicting the properties of organometallic compounds and ligands. It allows for the calculation of molecular geometries, electronic structures, and spectroscopic properties, providing insights that are complementary to experimental data. For a ligand like this compound, DFT is crucial for quantifying its steric and electronic characteristics, which in turn govern its performance in catalytic applications.
Steric and electronic parameters are fundamental to rationalizing and predicting the behavior of ligands in transition metal catalysis.
Tolman Cone Angle (θ): This parameter quantifies the steric bulk of a phosphorus-based ligand. umb.edu It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms. libretexts.org While originally determined from physical models, cone angles are now routinely calculated using DFT-optimized geometries of metal-ligand complexes. ub.eduresearchgate.net The standard metal-phosphorus distance for these calculations is often fixed at 2.28 Å. ub.edu For an unsymmetrical ligand like this compound, the cone angle would be substantial due to the bulky tert-butyl group and the two phenyl rings on the phosphorus atom. DFT calculations would involve optimizing the ligand's geometry and then measuring the resulting angle. rsc.org
Tolman Electronic Parameter (TEP): The TEP is a measure of the net electron-donating or -withdrawing ability of a ligand. wikipedia.org It is determined experimentally by the A₁ symmetric C-O stretching frequency (ν(CO)) in an [LNi(CO)₃] complex. wikipedia.org Stronger σ-donating ligands lead to more electron density on the nickel center, which engages in greater π-backbonding to the CO ligands. umb.eduwikipedia.org This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency. wikipedia.org DFT calculations can accurately predict these vibrational frequencies, providing a theoretical TEP value. chemrxiv.orgnih.gov Given the electron-withdrawing nature of the phosphoryl group and phenyl rings, this compound is expected to be a relatively poor net electron donor compared to trialkylphosphines, resulting in a higher TEP value.
| Ligand (L) | Calculated TEP (ν(CO) in cm⁻¹) | Calculated Cone Angle (θ in degrees) |
|---|---|---|
| PMe₃ | 2064.1 | 118 |
| PPh₃ | 2068.9 | 145 |
| P(OPh)₃ | 2085.3 | 128 |
| P(t-Bu)₃ | 2056.1 | 182 |
| PCy₃ | 2061.7 | 170 |
Note: The values in the table are for common ligands and serve as a reference to contextualize the expected parameters for this compound. Data sourced from established literature values. wikipedia.orgweebly.com
The catalytic activity of complexes containing flexible ligands can be highly dependent on the ligand's conformational dynamics. chemrxiv.orgchemrxiv.org For this compound, significant flexibility exists, primarily through rotation around the P-C(aryl) bonds. However, this flexibility is constrained by the bulky tert-butyl group and the previously mentioned intramolecular hydrogen bond.
Computational conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating key dihedral angles. ox.ac.uknih.gov This process, often performed using a combination of molecular mechanics for initial screening followed by DFT for reoptimization, identifies low-energy conformers and the transition states that separate them. researchgate.netrsc.org For this ligand, the analysis would reveal the most stable "propeller" configuration of the phenyl rings on the phosphorus atom and the energetic cost of rotation away from this minimum. The presence of the hydrogen bond would likely create a deep potential energy well, making the syn-orientation of the -OH and P=O groups strongly preferred.
Computational Elucidation of Reaction Mechanisms in Catalysis
DFT calculations are a cornerstone of modern mechanistic studies in homogeneous catalysis. They allow researchers to map out entire catalytic cycles, identify key intermediates, and calculate the activation barriers of transition states. nih.gov This provides a detailed understanding of how a ligand influences reaction rates and selectivities.
A complete reaction mechanism can be described by an energy profile, which plots the relative free energy of the system as it progresses from reactants to products. DFT is used to optimize the geometry and calculate the energy of each stationary point along the reaction coordinate, including reactants, intermediates, products, and, crucially, the transition states (TS). nih.gov
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | Metal-ligand complex + Substrate | 0.0 |
| TS1 | Transition state for oxidative addition | +15.5 |
| Intermediate 1 | Product of oxidative addition | -5.2 |
| TS2 | Transition state for reductive elimination | +21.0 |
| Product Complex | Metal-ligand complex + Product | -12.8 |
Note: This table presents a generalized, hypothetical energy profile to illustrate the type of data generated from DFT analysis of a reaction mechanism.
This compound is a classic example of a "hemilabile" ligand. researchgate.net Hemilability refers to the ability of a multidentate ligand to reversibly dissociate one of its donor atoms from the metal center during a reaction. wwu.educhemrxiv.org This creates a vacant coordination site, which is often required for substrate binding or subsequent transformations, without the complete and often irreversible loss of the entire ligand. wwu.educhemrxiv.org
In this case, the ligand can bind to a metal center in a bidentate fashion through the phenoxide oxygen (a "hard" anionic donor) and the phosphoryl oxygen (a "harder" neutral donor). Alternatively, it can bind in a monodentate fashion through only the phenoxide, with the phosphoryl group remaining uncoordinated. researchgate.net DFT calculations can quantify the energetics of this equilibrium by comparing the stability of the bidentate (chelated) complex versus the monodentate complex plus a solvent molecule in the vacated site. The calculated energy difference represents the bond dissociation energy of the hemilabile P=O donor. This dynamic behavior is crucial, as the ligand can protect the metal center during certain stages of a catalytic cycle while allowing for reactivity at others, a balance that is key to designing efficient catalysts. nih.gov
Rational Design of Modified Ligands based on Computational Predictions
Computational chemistry has emerged as a powerful tool in the rational design of catalysts, offering insights into reaction mechanisms and enabling the prediction of ligand properties. In the context of this compound and related phosphine-phenolate ligands, theoretical studies are instrumental in understanding the intricate interplay between a ligand's electronic and steric profiles and the resulting catalytic performance. This understanding forms the basis for the in silico design of novel ligands with potentially enhanced activities and selectivities.
The core principle behind the rational design of modified ligands based on this compound is the systematic tuning of its steric and electronic properties through the introduction of various substituents. Computational methods, particularly Density Functional Theory (DFT), allow for the prediction of how these modifications will influence the geometry of the resulting metal complex, the electronic environment of the metal center, and the energy barriers of key catalytic steps.
One of the primary areas of focus for computational prediction is the modulation of the electronic properties of the ligand. The electron-donating or electron-withdrawing nature of substituents on both the phenolate (B1203915) and the diphenylphosphoryl moieties can significantly impact the electron density at the metal center to which the ligand is coordinated. This, in turn, influences the metal's reactivity and its ability to activate substrates in a catalytic cycle. For instance, the introduction of electron-donating groups is predicted to increase the electron density on the metal, which can be beneficial for certain catalytic transformations. Conversely, electron-withdrawing groups can render the metal center more electrophilic, which may be advantageous for other types of reactions.
Steric effects also play a crucial role in determining the outcome of a catalytic reaction. The bulky tert-butyl group at the 2-position of the phenol ring in the parent compound already imparts significant steric hindrance. Computational models can be used to predict how modifications to this group, or the introduction of other bulky substituents, will affect the coordination sphere around the metal center. This can influence the accessibility of the catalytic site to substrates and can be a key factor in controlling selectivity, for example, in polymerization reactions where the microstructure of the polymer is of critical importance.
A key aspect of the rational design process involves establishing a quantitative structure-activity relationship (QSAR). By computationally screening a library of virtual modified ligands, correlations can be drawn between calculated descriptors (such as bond lengths, bond angles, atomic charges, and reaction energy profiles) and predicted catalytic performance. These theoretical predictions can then guide synthetic efforts, prioritizing the synthesis of the most promising ligand candidates and thereby accelerating the discovery of more efficient catalysts.
While specific computational studies detailing the rational design of modified ligands based solely on this compound are not extensively documented in publicly available literature, the principles described above are widely applied to the broader class of phosphine-phenolate ligands. The general approach involves the computational evaluation of a range of derivatives to predict their potential as improved catalysts for various applications, including olefin polymerization.
Below is a hypothetical data table illustrating the type of information that could be generated from such a computational study, predicting the effect of substituents on key properties of a metal complex bearing a modified this compound ligand.
| Ligand Modification | Calculated Parameter | Predicted Value | Predicted Impact on Catalysis |
|---|---|---|---|
| Parent Ligand | M-P Bond Length (Å) | 2.35 | Baseline |
| Parent Ligand | Charge on Metal Center (a.u.) | +0.45 | Baseline |
| Electron-donating group on Phenol | M-P Bond Length (Å) | 2.32 | Increased electron density, potentially higher activity |
| Electron-donating group on Phenol | Charge on Metal Center (a.u.) | +0.42 | Increased electron density, potentially higher activity |
| Electron-withdrawing group on P-phenyl | M-P Bond Length (Å) | 2.38 | Decreased electron density, may alter selectivity |
| Electron-withdrawing group on P-phenyl | Charge on Metal Center (a.u.) | +0.49 | Decreased electron density, may alter selectivity |
| Increased steric bulk at ortho-position | Catalytic Pocket Volume (ų) | 150 | Enhanced stereoselectivity |
This table serves as an illustrative example of how computational predictions can guide the rational design of modified ligands by correlating structural and electronic parameters with potential catalytic outcomes.
Structure Activity Relationship Sar Studies of 2 Tert Butyl 6 Diphenylphosphoryl Phenol Derivatives
Impact of Steric Modifications on the Phenol (B47542) Ring (e.g., varying alkyl groups)
The steric environment around the phenolic hydroxyl group and the phosphorus atom is a critical determinant of the reactivity and selectivity of 2-tert-butyl-6-(diphenylphosphoryl)phenol derivatives. The tert-butyl group at the 2-position already imposes significant steric hindrance, which can be further modulated by varying the alkyl substituents on the phenol ring.
The introduction of bulky alkyl groups on the phenol ring can significantly influence the coordination properties of the ligand. nih.gov For instance, increasing the size of the alkyl group can modulate the metal-ligand bond lengths and angles in the resulting complexes. This steric pressure can create a specific coordination pocket around the metal center, thereby influencing the substrate selectivity in catalytic reactions. The hydrophobic nature of these alkyl groups can also affect the solubility of the derivatives in different solvents, which is a crucial factor in practical applications. nih.gov
The stability of the corresponding phenoxy radicals is also affected by the steric bulk of the ortho-substituents. Larger alkyl groups can provide greater steric shielding to the radical center, enhancing its persistence. This property is particularly relevant in applications where the compound or its derivatives act as antioxidants.
| Alkyl Group (R) | Van der Waals Radius (Å) | Cone Angle (°) | Potential Impact on Reactivity |
| Methyl | 2.00 | 118 | Minimal steric hindrance, may allow for faster reaction rates. |
| Ethyl | 2.75 | 132 | Moderate steric hindrance, balancing reactivity and selectivity. |
| Isopropyl | 3.46 | 160 | Significant steric hindrance, may enhance selectivity. |
| Tert-butyl | 4.00 | 182 | Maximum steric hindrance, can enforce specific coordination geometries. |
Note: The cone angles are representative values for phosphine (B1218219) ligands with these alkyl groups and are used here for illustrative purposes to indicate the trend in steric bulk.
Effects of Electronic Perturbations on the Diphenylphosphoryl Moiety
The electronic properties of the diphenylphosphoryl moiety can be systematically tuned by introducing substituents on the phenyl rings. These modifications can have a profound impact on the electron density at the phosphorus atom and, consequently, on the ligand's coordination behavior and the catalytic activity of its metal complexes.
Electron-donating groups (EDGs) on the phenyl rings increase the electron density on the phosphorus atom, enhancing its σ-donating ability. This can lead to stronger metal-phosphorus bonds and affect the electronic structure of the metal center. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the phosphorus, weakening its σ-donation and increasing its π-acceptor character. frontiersin.org These electronic perturbations can be quantified using Hammett parameters (σ), which provide a measure of the electron-donating or -withdrawing nature of a substituent. nih.gov
In the context of catalysis, these electronic modifications can influence the reactivity of the metal center towards substrates. For example, a more electron-rich metal center might be more susceptible to oxidative addition, a key step in many catalytic cycles. The following interactive table demonstrates how different substituents on the phenyl rings of the diphenylphosphoryl group could alter the electronic properties of the ligand.
| Substituent (X) on Phenyl Ring | Hammett Parameter (σp) | Effect on Phosphorus Electron Density | Potential Impact on Catalytic Activity |
| -OCH3 | -0.27 | Increase | May enhance reactions proceeding through electron-rich metal centers. |
| -CH3 | -0.17 | Increase | Modest enhancement of electron density. |
| -H | 0.00 | Baseline | Reference point for comparison. |
| -Cl | 0.23 | Decrease | May favor reactions requiring a more electrophilic metal center. |
| -CF3 | 0.54 | Decrease | Significant decrease in electron density, enhancing π-acidity. |
Note: The Hammett parameters are for the para position and are used to illustrate the electronic effect of the substituents.
Influence of Chelate Ring Size and Rigidity in Bidentate Systems
When this compound acts as a bidentate P,O-ligand, it forms a chelate ring upon coordination to a metal center. The size and rigidity of this chelate ring are crucial factors that influence the stability and reactivity of the resulting metal complex. libretexts.org The chelate effect describes the enhanced stability of metal complexes containing multidentate ligands compared to those with analogous monodentate ligands. libretexts.org
The natural bite angle of the ligand, which is the preferred P-Metal-O angle, is determined by the geometry of the ligand backbone. libretexts.org For the parent compound, the chelate ring is a six-membered ring. Modifications to the backbone connecting the phosphorus and oxygen donors would alter the ring size. For instance, inserting or removing atoms in the bridge between the phenol and phosphoryl groups would lead to larger or smaller chelate rings, respectively.
The stability of the chelate complex is highly dependent on the ring size. Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. libretexts.org Smaller rings, such as four-membered rings, can suffer from significant angle strain, while larger rings may have unfavorable entropic contributions to the stability. The rigidity of the chelate ring also plays a role. A more rigid backbone can pre-organize the ligand for coordination and may lead to more selective catalysts by restricting the available coordination geometries.
The following table illustrates the general relationship between chelate ring size and the stability of metal complexes.
| Chelate Ring Size | Relative Stability | Bite Angle Strain |
| 4-membered | Low | High |
| 5-membered | High | Low |
| 6-membered | High | Low |
| 7-membered | Moderate | Increasing |
Design Principles for Tunable Reactivity and Selectivity
The design of derivatives of this compound with tunable reactivity and selectivity is guided by a systematic understanding of the structure-activity relationships discussed in the previous sections. By strategically modifying the steric and electronic properties of the ligand, it is possible to fine-tune its performance for specific applications. researchgate.net
Key design principles include:
Steric Tuning: The size of the substituents on the phenol ring can be adjusted to control the steric environment around the metal center. Bulky groups can be used to create a well-defined catalytic pocket, enhancing selectivity.
Electronic Tuning: The introduction of electron-donating or electron-withdrawing groups on the diphenylphosphoryl moiety allows for the fine-tuning of the electronic properties of the ligand and the coordinated metal. This can be used to modulate the reactivity of the catalyst.
Backbone Modification: Altering the linkage between the phenolic and phosphoryl groups can change the chelate ring size and rigidity, thereby influencing the stability and geometry of the metal complex.
By combining these strategies, a library of ligands with a wide range of properties can be generated. This modular approach allows for the rational design of ligands tailored to specific catalytic transformations, leading to improved activity, selectivity, and stability.
Advanced Characterization Techniques for Mechanistic Elucidation of Ligand Function
In-Situ and Operando Spectroscopic Methods (e.g., NMR, IR, XAS, EPR)
These techniques allow for the real-time monitoring of a catalytic reaction, providing invaluable data on the ligand's behavior and the evolution of the catalytic species without the need to isolate unstable intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy : In-situ NMR is a powerful tool for tracking transformations in the molecular structure of a catalyst and substrates during a reaction. For a complex involving 2-Tert-butyl-6-(diphenylphosphoryl)phenol, ³¹P NMR spectroscopy is particularly diagnostic. The chemical shift of the phosphorus atom is highly sensitive to its coordination environment. Changes in this shift can indicate ligand binding, dissociation, or transformation of the phosphoryl group, offering clues to the catalytic cycle. Similarly, ¹H NMR can monitor the disappearance of reactants and the appearance of products, while also tracking changes in the ligand's tert-butyl and phenyl protons. osti.govnih.gov For instance, the synthesis of various palladium(II) complexes has been significantly elucidated through the analysis of their NMR spectra. nih.gov
Infrared (IR) Spectroscopy : Operando IR spectroscopy can monitor changes in key functional groups of the ligand and substrates. nih.gov The P=O stretching frequency in the diphenylphosphoryl group and the O-H stretching frequency of the phenol (B47542) are sensitive indicators of coordination and electronic changes. For example, coordination of the phosphoryl oxygen to a metal center would typically cause a redshift (decrease in frequency) of the P=O stretching band, confirming the ligand's binding mode. This method was successfully used in studying palladium displacement reactions on silicon surfaces. researchgate.net
X-ray Absorption Spectroscopy (XAS) : XAS is an element-specific technique ideal for probing the electronic structure and local coordination environment of the metal center in a catalyst. nih.gov It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES : Provides information on the oxidation state and coordination geometry (e.g., tetrahedral, square planar) of the metal atom. This is crucial for identifying redox changes in the metal during catalytic turnovers. nih.gov
EXAFS : Yields data on the bond distances, coordination number, and identity of the atoms surrounding the central metal. This would allow for the direct measurement of the metal-oxygen and metal-phosphorus bond lengths in an active catalyst containing the this compound ligand.
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR (or ESR) spectroscopy is exclusively sensitive to species with unpaired electrons (paramagnetic species). If a catalytic cycle involving a complex of this compound proceeds via intermediates with a paramagnetic metal center (e.g., Cu(II), Ni(I)), EPR is an indispensable tool for their detection and characterization. rsc.org The resulting spectrum can provide detailed information about the metal's oxidation state and its interaction with the ligand. rsc.org
| Technique | Information Gleaned on Ligand Function | Example Application |
| ³¹P NMR | Monitors the electronic environment of the phosphorus atom, indicating coordination, dissociation, or chemical transformation. | Observing a downfield shift upon coordination to a Lewis acidic metal center. |
| Operando IR | Tracks changes in P=O and O-H vibrational frequencies to confirm binding modes and follow reaction progress. | A decrease in the ν(P=O) frequency confirms the coordination of the phosphoryl oxygen. |
| XANES | Determines the oxidation state and coordination geometry of the central metal atom bound to the ligand. | Tracking the change from Pd(0) to Pd(II) during an oxidative addition step. |
| EXAFS | Measures bond distances between the metal and the ligand's donor atoms (P, O). | Determining the precise M-O and M-P bond lengths in the active catalytic species. |
| EPR | Detects and characterizes paramagnetic intermediates, confirming single-electron transfer steps. | Identifying a transient Ni(I) species in a cross-coupling reaction. |
Mass Spectrometry for Intermediate Identification
Mass spectrometry (MS) is a highly sensitive technique used to identify molecules by their mass-to-charge ratio (m/z). In the context of catalysis, it is instrumental in detecting and structurally characterizing fleeting intermediates that exist in low concentrations.
Electrospray Ionization (ESI-MS) is a particularly gentle ionization method that allows for the transfer of intact, non-volatile species from solution into the gas phase. By coupling a mass spectrometer to a reactor, one can perform real-time analysis of the reaction mixture. This "online" monitoring can capture key catalytic intermediates, such as substrate-catalyst adducts or species formed after oxidative addition or reductive elimination steps. For a catalytic system using this compound, ESI-MS could be used to identify species like [L-M-Substrate]⁺ or [L-M-Product]⁺ (where L is the ligand, M is the metal), providing direct evidence for proposed mechanistic pathways. nih.govresearchgate.net
Crystallographic Techniques for Active Site Analysis and Mechanistic Insights
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic structure of a stable molecule. biologiachile.clnih.gov By synthesizing and crystallizing catalytically relevant metal complexes of this compound, one can obtain a static snapshot of the active site. nih.gov
This analysis provides a wealth of mechanistic information:
Coordination Geometry : It unambiguously reveals how the ligand binds to the metal (e.g., monodentate via phosphorus, bidentate via P and O) and the geometry around the metal center.
Bond Lengths and Angles : Precise measurement of the metal-ligand bond lengths and the angles within the ligand itself (e.g., the P-C and C-O bonds) offers insight into the electronic and steric properties of the complex. researchgate.netnih.gov
Steric Hindrance : The crystal structure clearly visualizes the steric bulk imposed by the tert-butyl and diphenylphosphoryl groups, which is critical for understanding substrate selectivity and catalytic activity.
While X-ray crystallography is typically performed on stable, isolable compounds, it can provide models for transient species. By crystallizing precursor complexes, substrate-bound analogues, or product complexes, one can piece together a detailed picture of the structural transformations that occur throughout the catalytic cycle.
| Parameter | Significance for Mechanistic Insight | Representative Data (from a related structure) |
| M-P Bond Length | Indicates the strength of the metal-phosphorus interaction. | ~2.2 - 2.4 Å |
| M-O Bond Length | Confirms the coordination of the phenolic oxygen and its bond strength. | ~1.9 - 2.1 Å |
| P-O-M Bite Angle | Defines the geometry of the chelate ring if the ligand binds in a bidentate fashion, influencing catalytic activity. | ~85 - 95° |
| C-O Bond Length | A shorter C-O bond can indicate significant π-conjugation within the phenol ring. researchgate.netntu.ac.uk | ~1.38 Å researchgate.netntu.ac.uk |
| C-C-O Angle | Reflects the hybridization of the carbon atom and steric strain within the ligand backbone. researchgate.netntu.ac.uk | ~119° researchgate.netntu.ac.uk |
Note: Representative data is based on published crystal structures of similar phenol-based ligands and metal complexes and serves for illustrative purposes. researchgate.netntu.ac.ukresearchgate.net
Microscopic Techniques for Catalyst Morphology Studies
When a homogeneous catalyst, such as a metal complex of this compound, is immobilized on a solid support to create a heterogeneous system, its morphology becomes critical to its performance. Microscopic techniques are essential for characterizing these supported catalysts.
Scanning Electron Microscopy (SEM) : SEM provides high-resolution images of the surface topography of the support material. It can reveal information about the particle shape, size distribution, and porosity of the support, which can affect substrate access to the active sites.
Transmission Electron Microscopy (TEM) : TEM offers even higher resolution, allowing for the visualization of individual catalyst nanoparticles dispersed on the support. It can be used to determine the size and distribution of the metal complexes on the support surface. In some cases, high-resolution TEM can even provide information about the crystal lattice of the metallic particles.
These techniques are crucial for establishing structure-activity relationships, ensuring that the method of catalyst preparation yields a material with optimal morphology for high activity, selectivity, and stability.
Future Directions and Emerging Research Avenues for 2 Tert Butyl 6 Diphenylphosphoryl Phenol
Development of Immobilized and Heterogenized Catalyst Systems
Homogeneous catalysts featuring ligands like 2-Tert-butyl-6-(diphenylphosphoryl)phenol offer high activity and selectivity. However, their separation from the product stream and subsequent reuse remain significant challenges, hindering their cost-effectiveness and industrial applicability. A major future direction is the development of immobilized or heterogenized versions of catalyst systems derived from this ligand. This involves anchoring the catalyst onto a solid support, transforming it into a heterogeneous catalyst that is easily separable and recyclable. nih.govrsc.org
Several strategies can be envisioned for the immobilization of this ligand or its metal complexes:
Covalent Attachment to Polymeric Supports: The ligand could be functionalized to allow for covalent bonding to various polymer backbones, such as polystyrene or silica (B1680970) gel. rsc.orgtcichemicals.com Researchers could introduce reactive groups onto the phenyl rings of either the phenol (B47542) or the diphenylphosphoryl moiety to facilitate this linkage.
Incorporation into Porous Materials: Advanced materials like metal-organic frameworks (MOFs) or porous organic polymers (POPs) offer a high surface area and tunable pore environments. uva.esmdpi.comrsc.org Synthesizing a modified version of the ligand that can act as a building block (linker) for these frameworks would create a highly active and stable heterogeneous catalyst. rsc.orgresearchgate.net
Adsorption onto Solid Surfaces: Non-covalent immobilization through adsorption onto materials like activated carbon, zeolites, or metal oxides is another viable route. The phenol group, in particular, could facilitate strong interactions with oxide surfaces.
The success of these systems would hinge on maintaining high catalytic activity while preventing leaching of the metal or ligand from the support. mdpi.com
Table 1: Potential Strategies for Heterogenization of this compound Catalysts
| Strategy | Support Material Examples | Potential Advantages | Key Challenges |
|---|---|---|---|
| Covalent Bonding | Polystyrene, Silica, Merrifield's Resin | Strong catalyst anchoring, low leaching | Potential for reduced activity due to steric hindrance |
| Framework Integration | Metal-Organic Frameworks (MOFs), Porous Organic Polymers (POPs) | High catalyst loading, site isolation, tunable environment | Synthesis of functionalized ligand-linker can be complex |
| Non-covalent Adsorption | Metal Oxides (e.g., TiO₂, Al₂O₃), Carbon Nanotubes | Simple preparation, preserves ligand's electronic properties | Potential for catalyst leaching under harsh conditions |
| Encapsulation | Sol-gel matrices, Hollow polymer fibers | Good catalyst protection, enhanced stability | Mass transport limitations for substrates and products |
Exploration of Novel Catalytic Transformations Beyond Established Cross-Couplings
Palladium-phosphine complexes are workhorses in C-C and C-N cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. heraeus-precious-metals.comresearchgate.netacs.orgresearchgate.netpolyu.edu.hk While catalyst systems based on this compound are expected to be active in these areas, a significant research avenue lies in exploring their utility in more novel and challenging catalytic transformations.
The unique electronic and steric properties imparted by the combination of the bulky tert-butyl group, the hydroxyl group, and the phosphoryl moiety could enable unique reactivity. Potential areas for exploration include:
C-H Activation/Functionalization: Directing C-H activation is a major goal in synthetic chemistry. The phenol's hydroxyl group could act as an internal directing group, facilitating the selective functionalization of C-H bonds in substrates that coordinate to the catalyst.
Polymerization Reactions: Sterically hindered phenol derivatives are known to be effective in catalyst systems for olefin polymerization. acs.org Investigating the role of this ligand in controlling polymer chain growth, branching, and tacticity could lead to new materials with unique properties.
Asymmetric Catalysis: Although the parent ligand is achiral, it could be modified to incorporate chiral centers. For instance, replacing the diphenylphosphoryl group with a chiral phosphine (B1218219) or functionalizing the tert-butyl group could create a ligand suitable for asymmetric hydrogenation, hydrosilylation, or other stereoselective reactions.
Multicomponent Reactions: The ligand's structure may be well-suited to orchestrate complex multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, offering high atom economy and efficiency.
Integration into Flow Chemistry and Continuous Processes
The transition from traditional batch processing to continuous flow manufacturing offers numerous advantages in safety, efficiency, and scalability. kyushu-u.ac.jp Heterogenized catalysts derived from this compound are ideal candidates for integration into continuous flow reactors. nih.gov
Future research will likely focus on:
Packed-Bed Reactors: Immobilized catalysts can be packed into columns to create packed-bed reactors. A solution of reactants is then flowed through the column, where the reaction occurs continuously. This setup allows for easy product separation and straightforward process control. researchgate.net
Catalytic Membranes: The catalyst could be embedded within a polymeric membrane. This configuration would allow for simultaneous reaction and separation, further intensifying the chemical process.
Microreactors: For fine chemical synthesis, immobilizing the catalyst on the inner walls of microchannel reactors offers exceptional control over reaction parameters like temperature and residence time, potentially leading to higher yields and selectivities than achievable in batch systems.
The development of robust, long-lasting flow-compatible catalysts from this ligand would represent a significant step towards more sustainable and efficient chemical production. kyushu-u.ac.jp
Applications in Sustainable Chemistry and Biocatalysis
The principles of green and sustainable chemistry prioritize the use of renewable feedstocks, atom economy, and the reduction of waste. mdpi.com Future research on this compound will likely explore its role in these areas.
Valorization of Biomass: Phenolic compounds are abundant in biomass, particularly in lignin (B12514952). Catalysts based on this ligand could be developed for the selective cleavage of specific bonds in lignin to produce valuable aromatic platform chemicals, contributing to a circular economy.
Antioxidant Properties: Sterically hindered phenols are a well-established class of antioxidants used to prevent the degradation of polymers, fuels, and foods. vinatiorganics.comresearchgate.netmdpi.commdpi.com The diphenylphosphoryl group could modulate the antioxidant activity of the phenol core, potentially leading to the development of novel, high-performance stabilizers. researchgate.netresearchgate.net Research could focus on creating polymeric antioxidants by incorporating the ligand into polymer backbones. mdpi.com
Biocatalysis and Enzyme Inhibition: While not a direct catalyst, the organophosphorus nature of the compound suggests potential interactions with biological systems. Many enzymes interact with or are inhibited by organophosphorus compounds. nih.govnih.gov Future studies could explore if this specific molecule can act as a targeted inhibitor for certain enzymes, which could have therapeutic applications. Furthermore, there is growing interest in using enzymes to degrade or detoxify organophosphorus compounds in the environment, a field where understanding the molecule's interaction with hydrolases would be crucial. nih.govmdpi.comfrontiersin.orgresearchgate.net
Computational Predictions for High-Throughput Screening and Virtual Ligand Design
Modern catalyst development is increasingly driven by computational chemistry. researchgate.net Density Functional Theory (DFT) and other methods allow for the in-silico prediction of a ligand's electronic and steric properties, and how these will influence the performance of a catalyst in a given reaction. nih.govresearchgate.netscirp.orgchemrxiv.org
Emerging research avenues in this domain include:
Virtual Ligand Screening: Instead of synthesizing hundreds of ligand variations, computational models can be used to screen a "virtual library" of related structures. acs.orgresearchgate.netsciencedaily.comchemrxiv.orgacs.org By systematically modifying the substituents on the this compound scaffold in a computer model, researchers can identify the most promising candidates for synthesis, saving significant time and resources. sciencedaily.comchemrxiv.org
Mechanism Elucidation: DFT calculations can map out the entire catalytic cycle for a reaction, identifying the rate-determining step and transition state energies. researchgate.net This insight is invaluable for rationally designing better ligands. For example, modeling could reveal how modifying the electronics of the phosphoryl group or the sterics of the tert-butyl group would impact the energy barrier for a key step like oxidative addition or reductive elimination. nih.gov
Predictive Modeling: By combining computational data with machine learning algorithms, it may become possible to develop quantitative structure-activity relationship (QSAR) models. rsc.org Such models could predict the performance of a catalyst based on computationally derived descriptors of the ligand, further accelerating the discovery of new and highly effective catalysts based on the this compound framework.
Table 2: Computationally Derived Parameters for Ligand Characterization
| Parameter Type | Specific Descriptor | Information Provided | Potential Impact on Catalyst Design |
|---|---|---|---|
| Steric | Cone Angle (Tolman) | Measures the bulkiness of the ligand | Influences substrate accessibility and reductive elimination rates |
| Buried Volume (%Vbur) | Quantifies the space occupied by the ligand around the metal center | Provides a more nuanced view of steric hindrance than cone angle | |
| Electronic | Tolman Electronic Parameter (TEP) | Measures electron-donating/withdrawing ability via CO stretching frequency | Affects the electron density at the metal, influencing oxidative addition |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution of the ligand | Predicts sites for electrophilic/nucleophilic attack and non-covalent interactions |
| Energetic | Bond Dissociation Energy (BDE) | Energy required to homolytically break the O-H bond | Relevant for predicting antioxidant activity |
Q & A
Q. What are the optimal synthetic routes for preparing 2-Tert-butyl-6-(diphenylphosphoryl)phenol?
The synthesis typically involves a multi-step process:
- Step 1 : Alkylation of 2,6-dimethylphenol with tert-butyl chloride in the presence of a base (e.g., NaOH) under reflux conditions to introduce the tert-butyl group .
- Step 2 : Phosphorylation of the phenolic intermediate using diphenylphosphinyl chloride (Ph₂P(O)Cl) under anhydrous conditions, often catalyzed by a Lewis acid (e.g., AlCl₃).
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended for isolating the final product.
Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-phosphorylation.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the phosphoryl group.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
-
¹H NMR to confirm substitution patterns (e.g., tert-butyl protons at δ 1.3–1.5 ppm; aromatic protons split due to phosphorylation).
-
³¹P NMR to verify phosphorylation (δ ~25–30 ppm for Ph₂P(O) groups) .
- X-ray Crystallography :
-
Example Space group , unit cell parameters .
Table 1 : Typical Spectral Data
Technique Key Signals ¹H NMR (CDCl₃) δ 1.35 (s, 9H, t-Bu), 6.8–7.5 (m, Ar) ³¹P NMR (CDCl₃) δ 28.5 (s, P=O)
Q. How does the tert-butyl group influence the compound’s stability and reactivity?
- Steric Effects : The bulky tert-butyl group reduces susceptibility to electrophilic substitution, enhancing thermal stability .
- Electron-Donating Effects : Stabilizes the phenolic -OH group, increasing resistance to oxidation.
- Practical Implication : Use lower temperatures (<80°C) during synthesis to prevent decomposition.
Advanced Research Questions
Q. How can regioselectivity challenges during phosphorylation be addressed?
- Protecting Groups : Temporarily protect the phenolic -OH with acetyl or trimethylsilyl groups before phosphorylation.
- Catalytic Systems : Employ transition-metal catalysts (e.g., Pd(OAc)₂) to direct phosphorylation to the para position .
- Computational Guidance : Use DFT calculations (Gaussian, ORCA) to predict reactive sites based on electron density maps.
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Cross-Validation :
- Compare NMR-derived bond lengths/angles with X-ray data using Mercury or OLEX2 .
- Analyze disorder in crystallographic models via SHELXL’s PART instruction .
- Case Study : If NMR suggests equatorial phosphorylation but X-ray shows axial, re-examine solvent effects or dynamic processes (VT-NMR).
Q. How can computational modeling predict the compound’s electronic properties?
- Methods :
- Perform DFT (B3LYP/6-31G*) to calculate HOMO/LUMO energies and charge distribution.
- Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λ_max .
- Validation : Compare computed dipole moments with experimental values from dielectric constant measurements.
Q. What are the mechanisms of degradation under oxidative conditions?
- Pathways :
- Oxidation of the phenolic -OH to quinones (confirmed by LC-MS).
- Hydrolysis of the P=O bond under acidic conditions (pH < 3).
- Mitigation :
- Store the compound in dark, anhydrous environments with antioxidants (e.g., BHT).
- Monitor degradation via accelerated aging studies (40°C/75% RH for 4 weeks) .
Methodological Considerations
Designing experiments to study substituent effects on phosphorylation efficiency
- Variable Testing : Compare reaction yields using substituents (e.g., -NO₂, -OMe) at the 4-position.
- Kinetic Analysis : Use stopped-flow NMR to track phosphorylation rates.
- Table 2 : Substituent Effects on Yield
| Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| -H | 78 | 6 |
| -OMe | 85 | 5 |
| -NO₂ | 45 | 8 |
Best practices for resolving crystallographic disorders in phosphorylated phenols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
